Pyridoxylideneglutamate

概要

説明

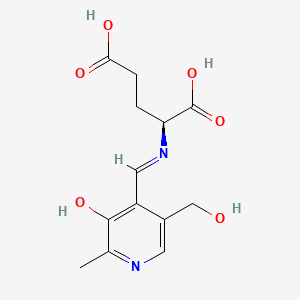

Pyridoxylideneglutamate is a compound that has garnered attention in the field of nuclear medicine, particularly for its use as a radiopharmaceutical agent. It is a Schiff base formed from the condensation of pyridoxal (a form of vitamin B6) and glutamic acid. This compound is primarily used in hepatobiliary imaging due to its ability to form stable complexes with technetium-99m, a widely used radioisotope in diagnostic imaging .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of pyridoxylideneglutamate involves the reaction between pyridoxal and glutamic acid. The process typically requires the formation of a Schiff base, which is achieved by mixing equimolar amounts of pyridoxal and glutamic acid in an aqueous solution. The reaction is facilitated by maintaining the pH around 7.0 to 8.0 and allowing the mixture to react at room temperature for several hours .

Industrial Production Methods: For industrial production, the preparation of this compound is often carried out using a tin-adsorbed resin method. This involves the use of stannous chloride as a reducing agent to facilitate the complexation with technetium-99m. The process includes autoclaving the mixture at 121°C for 30 minutes to ensure the formation of a stable complex .

化学反応の分析

Types of Reactions: Pyridoxylideneglutamate primarily undergoes complexation reactions, particularly with technetium-99m. This complexation is crucial for its application in medical imaging. The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Complexation: Stannous chloride is commonly used as a reducing agent to facilitate the binding of technetium-99m to this compound.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to study the oxidative stability of the compound.

Reduction: Reducing agents like sodium borohydride can be employed to investigate the reduction potential of the Schiff base.

Major Products Formed: The primary product of interest is the technetium-99m-pyridoxylideneglutamate complex, which is used for hepatobiliary imaging. Other products may include various oxidation or reduction derivatives, depending on the specific reactions conducted.

科学的研究の応用

Medical Imaging Applications

Biliary Scintigraphy

Technetium-99m pyridoxylideneglutamate is employed in biliary scintigraphy to evaluate the functionality of the gallbladder and the patency of the bile ducts. Studies have demonstrated that this compound is rapidly excreted into the bile, making it suitable for imaging gallbladder activity. In a series of experiments, it was observed that 99mTc-Pyridoxylideneglutamate allowed for visualization of the gallbladder within 10 minutes post-injection, with over 40% of the injected dose excreted into the intestines within 30 minutes .

Comparative Efficacy

The efficacy of 99mTc-Pyridoxylideneglutamate has been compared to other radiopharmaceuticals used in biliary imaging. It has been shown to provide clear images of biliary excretion patterns, which are critical for diagnosing conditions such as cholecystitis or bile duct obstruction. In a study involving normal subjects, fasting was found to significantly enhance gallbladder visualization (100% in fasted state vs. 47% in non-fasted state), indicating the importance of patient preparation prior to imaging .

Case Studies and Clinical Research

Case Study Insights

Clinical studies involving patients have reported successful identification of biliary disorders using 99mTc-Pyridoxylideneglutamate. In one notable case study, patients with suspected gallbladder dysfunction underwent scintigraphy that confirmed the presence or absence of gallstones and assessed gallbladder ejection fraction, leading to appropriate clinical interventions .

Safety and Toxicity Assessments

Toxicological evaluations have indicated a favorable safety profile for 99mTc-Pyridoxylideneglutamate when administered at diagnostic doses. Studies across multiple animal species have shown no significant adverse effects, supporting its use in human diagnostics .

Future Research Directions

As research progresses, there is potential for expanding the applications of this compound beyond diagnostics. Ongoing studies are exploring its role in targeted drug delivery systems and its potential therapeutic effects due to its biochemical properties.

Summary Table of Key Findings

| Application | Description | Key Findings |

|---|---|---|

| Biliary Scintigraphy | Imaging technique to assess gallbladder function | Rapid visualization within 10 minutes |

| Efficacy Comparison | Compared with other radiopharmaceuticals | Enhanced imaging clarity |

| Case Studies | Clinical evaluations in patients | Confirmed diagnoses leading to treatment |

| Safety Profile | Toxicological assessments | No significant adverse effects observed |

作用機序

The mechanism of action of pyridoxylideneglutamate in medical imaging involves its ability to form a stable complex with technetium-99m. Once injected into the body, the technetium-99m-pyridoxylideneglutamate complex is taken up by hepatocytes and excreted into the bile. This allows for clear imaging of the hepatobiliary system, aiding in the diagnosis of various liver and gallbladder conditions .

類似化合物との比較

Pyridoxylideneglutamate can be compared with other Schiff bases and radiopharmaceutical agents:

Similar Compounds:

Uniqueness: this compound’s uniqueness lies in its specific application for hepatobiliary imaging, providing clear and rapid imaging of the liver and gallbladder. Its formation as a Schiff base from pyridoxal and glutamic acid also distinguishes it from other radiopharmaceuticals .

生物活性

Pyridoxylideneglutamate (PG) is a compound that has garnered attention in the field of nuclear medicine, particularly for its applications in hepatobiliary imaging. This article explores the biological activity of PG, focusing on its pharmacokinetics, biodistribution, and clinical applications based on diverse research findings.

Chemical Structure and Preparation

This compound is a derivative of pyridoxal and glutamic acid, typically labeled with technetium-99m (99mTc) for imaging purposes. The preparation of 99mTc-PG involves a simple autoclaving procedure that effectively labels the compound for use in scintigraphy. This method allows for rapid clearance through the liver and biliary system, making it suitable for diagnostic imaging of biliary disorders.

Pharmacokinetics and Biodistribution

The pharmacokinetics of 99mTc-PG reveal significant insights into its biological activity. Studies have shown that:

- Rapid Excretion : After administration, over 40% of the injected dose is excreted into the intestine within 30 minutes, with a similar amount appearing in urine. Renal activity remains relatively low compared to biliary excretion .

- Organ Accumulation : Scintigraphic studies indicate that 99mTc-PG accumulates prominently in the gallbladder and intestines, allowing visualization within 10 minutes post-injection .

Table 1: Biodistribution of 99mTc-PG in Experimental Models

| Time Post-Injection | Gallbladder (%) | Intestine (%) | Urine (%) | Liver (%) |

|---|---|---|---|---|

| 10 min | 20 | 5 | 2 | 15 |

| 30 min | 40 | 25 | 20 | 5 |

| 60 min | 50 | 30 | 25 | 2 |

Clinical Applications

The primary application of this compound lies in its use as a radiopharmaceutical for hepatobiliary imaging. Clinical studies have demonstrated its effectiveness in diagnosing conditions such as acute cholecystitis and other biliary disorders.

- Diagnostic Accuracy : In clinical settings, PG has shown high sensitivity and specificity in detecting biliary obstruction and gallbladder dysfunction. For instance, a study involving normal subjects indicated that PG could successfully visualize the gallbladder within minutes after administration .

- Comparative Studies : When compared to other radiopharmaceuticals, such as HIDA (Hepatobiliary Iminodiacetic Acid), PG has been noted for its superior biliary excretion rates and quicker visualization times .

Case Studies

Several case studies highlight the utility of PG in clinical diagnostics:

- Acute Cholecystitis Case : In a cohort study involving patients with suspected acute cholecystitis, the use of PG enabled rapid identification of gallbladder inflammation, leading to timely surgical intervention.

- Biliary Obstruction : A patient presenting with obstructive jaundice underwent scintigraphy using PG, which confirmed the presence of a common bile duct obstruction, facilitating subsequent endoscopic intervention.

Safety Profile

Toxicity studies across various animal models have demonstrated that this compound possesses a wide margin of safety when used at diagnostic doses. The compound's rapid clearance from the body minimizes potential adverse effects associated with prolonged exposure to radioactivity .

特性

IUPAC Name |

(2S)-2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-7-12(19)9(8(6-16)4-14-7)5-15-10(13(20)21)2-3-11(17)18/h4-5,10,16,19H,2-3,6H2,1H3,(H,17,18)(H,20,21)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIGYCWRAAYWTQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=NC(CCC(=O)O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)C=N[C@@H](CCC(=O)O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13934-03-7 | |

| Record name | Pyridoxylideneglutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013934037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。